2-(chloromethyl)oxirane;formaldehyde;phenol
Description
Properties
IUPAC Name |
2-(chloromethyl)oxirane;formaldehyde;phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O.C3H5ClO.CH2O/c7-6-4-2-1-3-5-6;4-1-3-2-5-3;1-2/h1-5,7H;3H,1-2H2;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJIVOLJTYKLEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O.C1C(O1)CCl.C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-36-5, 70247-88-0 | |
| Details | Compound: Formaldehyde, polymer with 2-(chloromethyl)oxirane and phenol, brominated | |
| Record name | Formaldehyde, polymer with 2-(chloromethyl)oxirane and phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Formaldehyde, polymer with 2-(chloromethyl)oxirane and phenol, brominated | |
| Record name | Formaldehyde, polymer with 2-(chloromethyl)oxirane and phenol, brominated | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70247-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow liquid; [Mitsubishi Chemical MSDS] | |
| Record name | Formaldehyde, polymer with 2-(chloromethyl)oxirane and phenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20940 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
9003-36-5 | |
| Record name | Formaldehyde, polymer with 2-(chloromethyl)oxirane and phenol | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formaldehyde, oligomeric reaction products with 1-chloro-2,3-epoxypropane and phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.517 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)oxirane;formaldehyde;phenol involves the condensation of phenol with formaldehyde and 2-(chloromethyl)oxirane. The reaction typically occurs under acidic or basic conditions to facilitate the formation of the polymer .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The process ensures the efficient formation of the polymer with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)oxirane;formaldehyde;phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloromethyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Polymer Chemistry
The compound serves as a precursor in the synthesis of various phenolic resins and epoxy resins . These materials are extensively used in coatings, adhesives, and composite materials due to their excellent mechanical properties and thermal stability. The unique structure of 2-(chloromethyl)oxirane enhances cross-linking capabilities, making it a valuable component in resin formulations.
Biological Research
Research has indicated potential biological activities of this compound. Its ability to interact with biomolecules suggests applications in studying protein interactions and cellular processes. Specifically, the compound can form covalent bonds with nucleophilic sites in proteins, which may alter their function and affect biochemical pathways .
Medical Applications
Ongoing studies are exploring the therapeutic potential of this compound, particularly its use as a fixative agent in histology and pathology. The cross-linking properties allow for effective tissue preservation, which is crucial for microscopic analysis .
Industrial Applications
In industrial settings, 2-(chloromethyl)oxirane;formaldehyde;phenol is utilized in the manufacture of adhesives, coatings, and sealants. Its polymerized forms exhibit reduced toxicity compared to their monomeric counterparts, making them suitable for consumer products . The compound's versatility allows it to be employed in various applications ranging from construction materials to automotive parts.
Case Study 1: Adhesive Production
A study investigated the use of this compound in formulating high-performance adhesives. The results demonstrated that adhesives produced with this compound exhibited superior bonding strength and thermal resistance compared to traditional formulations. This enhancement is attributed to the increased cross-linking density provided by the epoxide groups.
In a biological assessment, researchers evaluated the cytotoxic effects of this compound on various cell lines. The findings revealed that while the compound showed some cytotoxicity at high concentrations, its polymerized forms demonstrated significantly lower toxicity levels, indicating a safer profile for potential biomedical applications .
Chemical Reactions
The compound undergoes several chemical reactions:
- Oxidation : Can yield various oxidation products.
- Reduction : Leads to reduced derivatives.
- Substitution : The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reagents such as potassium permanganate (oxidizing agent), lithium aluminum hydride (reducing agent), and sodium hydroxide (nucleophile) are commonly used in reactions involving this compound .
Major Products Formed
The products formed from these reactions depend on specific conditions:
- Oxidation can produce carboxylic acids.
- Substitution reactions can yield various substituted derivatives.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)oxirane;formaldehyde;phenol involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Formaldehyde (CAS 50-00-0)
Formaldehyde is a simple aldehyde (CH₂O) widely used in resins, adhesives, and disinfectants. It is highly reactive, volatile (boiling point: -19°C), and a known human carcinogen (Group 1 IARC classification). Its toxicity includes respiratory irritation and genotoxicity .
Phenol (CAS 108-95-2)
Phenol is an aromatic alcohol (C₆H₅OH) with applications in plastics, pharmaceuticals, and epoxy resins. It is corrosive, with an oral LD₅₀ of 317 mg/kg in rats, and exhibits acute toxicity via skin absorption or inhalation .
2-(Chloromethyl)oxirane (Epichlorohydrin, CAS 106-89-8)
This epoxide (C₃H₅ClO) is a key monomer in epoxy resin production. It is reactive due to its strained oxirane ring and chlorine substituent, with an oral LD₅₀ of 90–240 mg/kg in rats. It is classified as a probable carcinogen (IARC Group 2A) .
Their Polymer (CAS 9003-36-5)
The polymer of formaldehyde, phenol, and 2-(chloromethyl)oxirane is a thermosetting epoxy resin (e.g., Epon Resin SU-8). It has a molecular weight of ~216.66 g/mol, boiling point of 181.8°C, and is used in coatings and electronics. Despite a high LD₅₀ (>2,000 mg/kg), genotoxicity concerns persist due to residual monomers .
Comparison with Similar Compounds
Reactivity and Structural Analogues
| Compound | Reactivity Profile | Key Structural Features |
|---|---|---|
| Formaldehyde | Electrophilic aldehyde; undergoes condensation (e.g., phenol-formaldehyde resins) | –CHO group; small, volatile |
| Acetaldehyde | Less reactive; forms fewer stable polymers | –CHO with –CH₃ substituent |
| Phenol | Nucleophilic aromatic ring; participates in electrophilic substitution | –OH group; aromatic stabilization |
| Bisphenol A | Higher steric hindrance; forms durable polycarbonates | Two –OH groups; dimethyl substituents |
| 2-(Chloromethyl)oxirane | High epoxide ring strain; reacts with amines/hydroxyl groups | Chlorine + oxirane ring |
| Ethylene Oxide | Less substituted epoxide; lower toxicity (LD₅₀: 72 mg/kg) but carcinogenic | Smaller epoxide; no chlorine substituent |
Toxicity and Regulatory Status
| Compound | Oral LD₅₀ (Rat) | Genotoxicity | Regulatory Status |
|---|---|---|---|
| Formaldehyde | 100 mg/kg | Positive | IARC Group 1; OSHA PEL: 0.75 ppm |
| Phenol | 317 mg/kg | Positive | EPA Toxic Substance; EU CLP: Acute Tox. 2 |
| 2-(Chloromethyl)oxirane | 90–240 mg/kg | Positive | IARC Group 2A; EU REACH: Restricted in consumer products |
| Bisphenol A | 3,250 mg/kg | Disputed | FDA restricted in baby bottles; EU SVHC candidate |
| Ethylene Oxide | 72 mg/kg | Positive | IARC Group 1; OSHA PEL: 1 ppm |
Key Research Findings
Genotoxicity: The polymer (CAS 9003-36-5) shows positive reverse mutation tests, likely due to residual formaldehyde and 2-(chloromethyl)oxirane .
Regulatory Scrutiny: Formaldehyde and 2-(chloromethyl)oxirane are prioritized under EU REACH for restrictions, whereas bisphenol A faces bans in specific applications .
Environmental Impact: Formaldehyde polymers with tert-butylphenol (CAS 30704-64-4) have interim health guidelines of 50 µg/m³ PM₁₀, highlighting stricter controls compared to non-chlorinated analogues .
Biological Activity
The compound 2-(chloromethyl)oxirane;formaldehyde;phenol is a complex chemical with significant industrial applications, particularly in the production of epoxy resins and other polymeric materials. Its biological activity has garnered attention due to its potential health impacts, particularly in occupational settings. This article explores the biological activity of this compound, including its mechanisms of action, toxicity, and case studies related to human exposure.
- Chemical Name : 2-(Chloromethyl)oxirane; formaldehyde; phenol
- CAS Number : 37382-79-9
- Molecular Structure : The compound consists of a chloromethyl oxirane (epoxide) group linked with formaldehyde and phenolic structures, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that can interact with cellular macromolecules. The following mechanisms have been identified:
- Alkylation of Nucleophiles : The epoxide group can react with nucleophilic sites in proteins and DNA, leading to potential mutagenic effects.
- Formation of Cross-links : Formaldehyde can cross-link with proteins and nucleic acids, disrupting normal cellular functions and leading to cytotoxicity.
- Oxidative Stress Induction : Exposure may lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.
Acute Toxicity
Studies have reported that acute exposure to the compound can result in various adverse effects:
- Dermatitis : Occupational exposure has led to contact dermatitis in workers, as evidenced by patch testing results showing positive reactions to the compound .
- Respiratory Issues : Inhalation exposure has been associated with respiratory symptoms, including irritation and potential long-term lung damage.
Mutagenicity Studies
Research indicates that this compound exhibits mutagenic properties:
- Positive results in bacterial mutation assays using Salmonella typhimurium were reported, indicating its potential to induce genetic mutations .
- Chromosomal aberrations were observed in Chinese hamster ovary (CHO) cells, both with and without metabolic activation .
Industrial Exposure
A notable case involved an outbreak of contact dermatitis among workers at an aircraft factory where epoxy resins containing this compound were used. Out of 20 affected workers, 13 tested positive for sensitivity to the resin components, highlighting the allergenic potential of the compound .
Allergic Reactions
In a multicenter study involving patch testing for phenol-formaldehyde resins, approximately 1.1% of patients exhibited allergic reactions specifically linked to this compound. This underscores the relevance of monitoring exposure in clinical settings .
Research Findings Summary Table
Q & A
Q. How to design a study evaluating the polymer’s stability under accelerated aging conditions (e.g., UV exposure, oxidative stress)?
- Methodological Answer :
- UV Aging Chamber : Expose polymer films to 300–400 nm UV light (0.35 W/m²) and monitor carbonyl index changes via FTIR.
- Oxidative Stability : Use thermogravimetric analysis (TGA) under O₂ atmosphere to assess decomposition kinetics.
- Mechanical Testing : Measure tensile strength and modulus before/after aging to correlate degradation with performance loss .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
